
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- typically involves the diazotization of p-dimethylaminobenzenediazonium chloride followed by coupling with 2-picoline . The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines using reducing agents such as sodium dithionite.
Substitution: The azo group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures to optimize the reaction yields . Major products formed from these reactions include nitro compounds, amines, and substituted azobenzenes .
Aplicaciones Científicas De Investigación
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- involves the interaction of its azo group with various molecular targets. The compound undergoes reductive cleavage of the azo bond in the presence of NADH-dependent azoreductases, leading to the formation of corresponding amines . These amines can then participate in further biochemical pathways, exerting their effects on cellular processes .
Comparación Con Compuestos Similares
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- can be compared with other similar compounds such as:
Methyl Orange: Another azo dye used as a pH indicator, but with a different pH range and color change properties.
Phenazopyridine: A compound with a similar azo structure but used primarily as a urinary tract analgesic.
2-Methylpyridine:
The uniqueness of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- lies in its specific pH indicator properties and its applications across diverse fields such as chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
63019-78-3 |
|---|---|
Fórmula molecular |
C14H16N4 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(2-methylpyridin-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-11-10-13(8-9-15-11)17-16-12-4-6-14(7-5-12)18(2)3/h4-10H,1-3H3 |
Clave InChI |
OYTUMGSVQAGPEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)
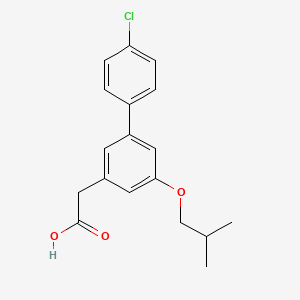
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
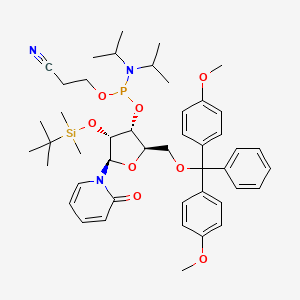
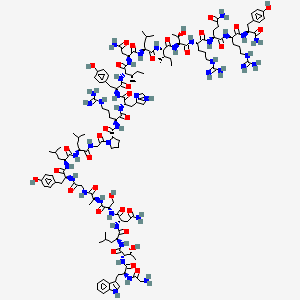
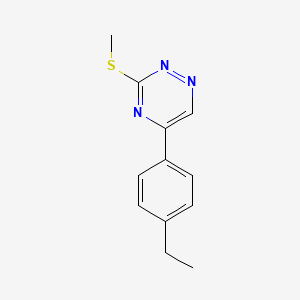
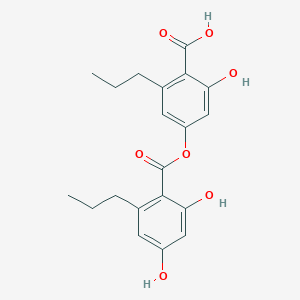
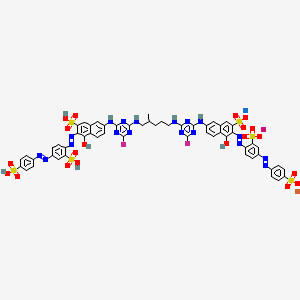
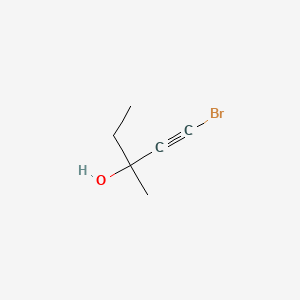
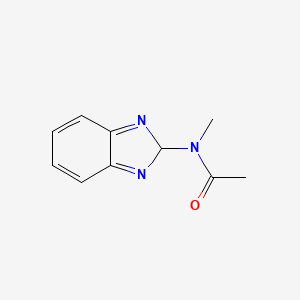
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)


![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)
